![molecular formula C9H13Cl2N3O B13063528 (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a synthetic compound characterized by the presence of a dichloroimidazole ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine typically involves the following steps:
Formation of the dichloroimidazole ring: This can be achieved through the reaction of 4,5-dichloroimidazole with appropriate alkylating agents under controlled conditions.
Introduction of the hydroxylamine group: The hydroxylamine functional group is introduced via a reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichloroimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the hydroxylamine functional group in (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene] enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis and Testing
A study synthesized various derivatives of this compound to evaluate their antimicrobial activity. The results demonstrated that certain modifications in the side chains significantly increased antibacterial potency, suggesting a structure-activity relationship that could guide future drug development efforts.
Biochemistry
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study: Inhibition of Nitric Oxide Synthase
In vitro studies have shown that (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine effectively inhibits nitric oxide synthase (NOS), an enzyme linked to inflammatory responses. This inhibition was quantified using assays that measure nitric oxide production, revealing a dose-dependent effect.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength.
Case Study: Development of Thermoresponsive Polymers
Researchers have utilized this compound in the synthesis of thermoresponsive polymers. These polymers exhibit changes in solubility and viscosity with temperature variations, making them suitable for applications in drug delivery systems where controlled release is critical.
Data Summary Table
Mechanism of Action
The mechanism of action of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichloroimidazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetra(1H-imidazol-1-yl)benzene: Similar imidazole-based compound with different substitution patterns.
3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Contains an azide group and is used in energetic materials.
Uniqueness
(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is unique due to its combination of a dichloroimidazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine, also known as 1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethyl-2-butanone oxime, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13Cl2N3O
- Molecular Weight : 250.12502 g/mol
- CAS Number : [Not available in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties and potential effects on ion channels, particularly sodium channels, which are crucial in neuronal excitability.
Anticonvulsant Activity
A study investigated a series of compounds related to hydroxylamines and their anticonvulsant effects. The compound encoded as 1g displayed significant anticonvulsant activity in a maximal electroshock seizure test with an effective dose (ED50) of 29 mg/kg. This suggests that similar structures may share this beneficial effect against seizures .
Antimicrobial Properties
Research indicates that derivatives of imidazole-based compounds often exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .
Study 1: Anticonvulsant Evaluation
In a controlled study involving the maximal electroshock seizure test in mice:
- Test Compound : this compound was evaluated alongside other known anticonvulsants.
- Findings : The compound demonstrated a promising profile with no neurotoxic effects observed at lower doses (30 mg/kg), indicating a favorable safety margin for further development.
Study 2: Ion Channel Interaction
Docking simulations and in vitro assays were conducted to explore the interaction of this compound with sodium channels:
- Methods : Patch clamp techniques were utilized to assess the inhibitory effects on sodium channel activity.
- Results : The compound showed potential as a sodium channel blocker, which is significant for its anticonvulsant action.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H13Cl2N3O |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3/b13-6- |
InChI Key |
GZGPHHGRJAAMLM-MLPAPPSSSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N\O)/CN1C=NC(=C1Cl)Cl |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl |
Origin of Product |
United States |
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